molecular formula C16H20N2O4S B2530189 Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate CAS No. 1210967-60-4

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate

Cat. No.: B2530189
CAS No.: 1210967-60-4
M. Wt: 336.41
InChI Key: QXFCTOBKVYIMJD-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate (hereafter referred to as Compound A) is a synthetic organic molecule featuring:

  • An ethyl ester group at the terminal position.
  • A central 2-oxoacetate moiety.
  • A piperazine ring substituted with a cyclopropanecarbonyl group.
  • A thiophen-2-yl group attached to the cyclopropane ring.

This structure combines aromatic (thiophene), heterocyclic (piperazine), and strained (cyclopropane) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-2-22-16(21)15(20)18-7-5-17(6-8-18)14(19)12-10-11(12)13-4-3-9-23-13/h3-4,9,11-12H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFCTOBKVYIMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues from Evidence

The evidence highlights several piperazine-containing derivatives with structural similarities to Compound A. Key comparisons include:

Ethyl 2-(4-Substituted Piperazin-1-yl)acetate Derivatives ()

Compounds 10l , 10m , 10n , and 10o share a piperazine core linked to an ethyl acetate group but differ in their substituents:

  • 10l : Contains a thiazole ring substituted with a ureido-phenyl group. Molecular weight (ESI-MS): 498.2 [M+H]+.
  • 10m : Features a trifluoromethylphenyl-ureido-thiazole substituent. Molecular weight: 616.2 [M+H]+.
  • 10n : Includes a dimethylphenyl-ureido group. Molecular weight: 508.3 [M+H]+.
  • 10o : Substituted with a chloro-trifluoromethylphenyl-ureido moiety. Molecular weight: 582.1 [M+H]+.

Key Differences from Compound A :

  • Compound A lacks the thiazole and ureido groups present in these analogs.
Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate ()
  • CAS : 1207048-63-2.
  • Molecular weight : 401.5 g/mol.
  • Structure: Piperazine is substituted with a phenyl group and a thiophen-2-yl-propan-2-yl-amino chain.

Key Differences from Compound A :

  • The amino-propan-2-yl linker in this compound contrasts with Compound A’s cyclopropanecarbonyl group.
  • The absence of cyclopropane may reduce steric hindrance and alter solubility compared to Compound A .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate ()
  • Synthesis : Involves fluorobenzoyl chloride and piperazine derivatives, yielding a piperazin-1-ium salt.
  • Features : A fluorobenzoyl group and a hydroxyphenyl-oxoethyl substituent.

Key Differences from Compound A :

  • The cationic piperazin-1-ium core and trifluoroacetate counterion differ from Compound A’s neutral structure.
  • Substituents like fluorobenzoyl and hydroxyphenyl may confer distinct electronic and hydrogen-bonding properties .

Comparative Analysis via Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Compound A Piperazine + cyclopropane Thiophen-2-yl, cyclopropanecarbonyl Not explicitly provided Rigid cyclopropane, aromatic thiophene
10l () Piperazine + thiazole Ureido-phenyl-thiazole 498.2 Flexible ureido chain, thiazole heterocycle
compound Piperazine + propan-2-yl Phenyl, thiophen-2-yl-propan-2-yl-amino 401.5 Amino linker, dual aromatic groups
compound Piperazin-1-ium salt Fluorobenzoyl, hydroxyphenyl-oxoethyl Not provided Cationic core, hydrogen-bonding substituents

Implications of Structural Variations

Cyclopropane vs. Flexible Chains: The cyclopropane in Compound A may enhance metabolic stability due to reduced conformational flexibility compared to the ureido or amino linkers in analogs .

Electronic Effects :

  • The electron-rich thiophene and electron-withdrawing cyclopropanecarbonyl group in Compound A may create a polarized structure, influencing interactions with biological targets.

Biological Activity

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy and applications.

Chemical Structure and Synthesis

The compound features a piperazine ring, a thiophene moiety, and an ester functional group, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : Utilizing organolithium reagents.
  • Cyclopropane-Fused Isoindoline Formation : Achieved through cyclization reactions.
  • Esterification : Coupling with acetic acid derivatives to form the final product.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
  • Neuroprotective Activity : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The biological activity of this compound is believed to involve interaction with specific molecular targets. The thiophene ring may facilitate binding to receptors or enzymes involved in signaling pathways related to inflammation and cancer proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AnticancerMCF-7 breast cancer cellsIC50 = 15 µM
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-alpha production
NeuroprotectionSH-SY5Y neuronal cellsIncreased cell viability

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Anti-inflammatory Effects

Another investigation focusing on LPS-stimulated macrophages revealed that the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of NF-kB signaling pathways.

Safety and Toxicity

While preliminary data suggest promising biological activities, further studies are required to evaluate the safety profile and toxicity of this compound. Toxicological assessments are crucial for determining therapeutic windows and potential side effects.

Q & A

Basic: What multi-step synthetic routes are optimal for synthesizing Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

Cyclopropanation : React thiophene derivatives with cyclopropane precursors under controlled conditions (e.g., using transition-metal catalysts).

Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or amidation. For instance, coupling 2-(thiophen-2-yl)cyclopropanecarbonyl chloride with piperazine in dichloromethane under inert atmosphere to avoid oxidation .

Esterification : React the intermediate with ethyl oxalyl chloride or similar reagents in the presence of a base (e.g., K₂CO₃) to form the final ester .
Optimization Tips :

  • Use anhydrous solvents and inert gas purging to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (e.g., EtOAc/petroleum ether) to improve yield .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of thiophene (δ ~6.5–7.5 ppm), piperazine (δ ~2.5–3.5 ppm), and ester groups (δ ~1.2–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁N₃O₄S).
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can crystallographic data for this compound be refined using SHELXL, especially for resolving twinned or high-resolution datasets?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.
  • Structure Solution : Employ SHELXD for phase determination via dual-space methods .
  • Refinement in SHELXL :
    • Apply TWIN and BASF commands for twinned data.
    • Use restraints for disordered regions (e.g., thiophene or cyclopropane rings).
    • Validate geometry with CHECKCIF to address outliers .
      Case Study : For analogous piperazine derivatives, SHELXL achieved R1 values <0.05 for high-resolution data (<1.0 Å) .

Advanced: What computational strategies are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use the InChI string (from ) to generate 3D conformers in software like AutoDock Vina. Focus on piperazine’s hydrogen-bonding potential and thiophene’s aromatic stacking .
  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS, parameterizing force fields (e.g., AMBER) for cyclopropane strain effects.
  • QSAR Modeling : Correlate structural features (e.g., electron-withdrawing ester groups) with activity data from analogs .

Advanced: How should researchers address contradictory bioactivity data observed in preliminary assays?

Methodological Answer:

Reproducibility Checks : Verify assay conditions (e.g., pH, temperature) and compound stability (e.g., ester hydrolysis in aqueous media).

Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized receptors (e.g., neurotransmitter GPCRs) .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects in cell-based assays) .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer:

  • Byproduct Sources :
    • Oxidation : Thiophene rings may oxidize to sulfoxides; use degassed solvents and antioxidants (e.g., BHT) .
    • Ester Hydrolysis : Control pH during aqueous workup (pH 6–7) to prevent cleavage.
    • Piperazine Cross-Linking : Avoid excess base, which can promote dimerization .
  • Mitigation Strategies :
    • Optimize stoichiometry (e.g., 1:1 molar ratio for cyclopropanecarbonyl chloride and piperazine).
    • Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

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